molecular formula C20H19Cl2N3O B2714490 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea CAS No. 919867-66-6

1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea

Cat. No.: B2714490
CAS No.: 919867-66-6
M. Wt: 388.29
InChI Key: OXEUMJUCHGJSCV-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea is a synthetic chemical hybrid compound of interest in medicinal chemistry and biochemical research. This molecule features a 3,4-dichlorophenyl urea moiety linked to a 2,3,4,9-tetrahydro-1H-carbazole group. The 3,4-dichlorophenyl urea structure is a known chemical transformation product with documented environmental persistence . The tetrahydrocarbazole scaffold is a privileged structure in drug discovery; recent studies on similar carbazole derivatives have demonstrated potent anti-tumor activity by suppressing key oncogenic pathways like YAP1/TAZ, highlighting the potential of this chemotype in oncology research . Researchers can utilize this high-purity compound to investigate its potential as a protein kinase inhibitor, explore its interactions in cellular signaling pathways, and evaluate its physicochemical properties. The presence of the urea linkage also makes it a candidate for studies in supramolecular chemistry. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c21-16-7-6-13(10-17(16)22)24-20(26)23-11-12-5-8-19-15(9-12)14-3-1-2-4-18(14)25-19/h5-10,25H,1-4,11H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEUMJUCHGJSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea typically involves the reaction of 3,4-dichloroaniline with a suitable isocyanate derivative. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding urea derivative with additional functional groups, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

Structure and Composition

The compound features a complex structure with a dichlorophenyl group and a tetrahydrocarbazole moiety. Its molecular formula is C17H19Cl2N2OC_{17}H_{19}Cl_2N_2O, and it has a molecular weight of approximately 322.25 g/mol. The presence of the urea functional group contributes to its biological activity.

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain carbazole derivatives displayed potent activity against breast cancer cell lines, suggesting potential for further development as anticancer agents .

Neuroprotective Effects

The urea derivative has been investigated for its neuroprotective effects in models of neurodegenerative diseases. The tetrahydrocarbazole structure is known for its ability to cross the blood-brain barrier, which enhances its therapeutic potential. In experimental models, compounds with similar structures have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

Compounds containing the carbazole moiety have also been studied for their antimicrobial properties. Research indicates that they may exhibit activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells
AntimicrobialEffective against MRSA and other pathogens

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated a series of carbazole derivatives for their anticancer activity. Among these, a compound structurally related to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of a similar carbazole derivative resulted in significant improvements in cognitive function and reductions in amyloid-beta plaque formation. This research supports the hypothesis that tetrahydrocarbazole derivatives may serve as effective neuroprotective agents .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the phenyl ring and the heterocyclic group attached to the urea core. Key comparisons include:

Table 1: Structural and Molecular Comparison of Urea Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (If Reported) Reference
1-(3-Chlorophenyl)-3-(tetrahydrocarbazolylmethyl)urea C₂₀H₂₀ClN₃O 353.85 3-chlorophenyl, tetrahydrocarbazole Not reported
1-(3,4-Dichlorophenyl)-3-[(tetrahydrocarbazol-6-yl)methyl]urea (Target) C₂₀H₁₉Cl₂N₃O (inferred) ~388.3 (estimated) 3,4-dichlorophenyl, tetrahydrocarbazole Not explicitly reported
1-(3,4-Dichlorophenyl)-3-(thiazolyl-piperazinylphenyl)urea (Compound 11g) C₂₃H₂₁Cl₂N₇O₂S 534.2 ([M+H]⁺) 3,4-dichlorophenyl, thiazole-piperazine Growth inhibition (implied)
BTdCPU (Benzo-thiadiazole derivative) Not specified Not specified 3,4-dichlorophenyl, benzo[d][1,2,3]thiadiazole Growth inhibition
NCPdCPU (Nitro-chlorophenyl derivative) Not specified Not specified 3,4-dichlorophenyl, 2-chloro-5-nitrophenyl Growth inhibition
Key Observations:

Substituent Impact on Molecular Weight: The addition of a second chlorine atom in the target compound increases molecular weight compared to its monochloro analog (). Thiazole-piperazine substituents (Compound 11g) further elevate molecular weight due to their bulkier heterocyclic systems . The tetrahydrocarbazole group (, Target) offers intermediate molecular weight compared to thiazole-piperazine derivatives.

Electron-Withdrawing vs. Thiazole-piperazine groups (Compound 11g) introduce hydrogen-bonding and polar interactions, which may enhance solubility but reduce membrane permeability compared to carbazole derivatives .

Biological Activity: Di-substituted ureas with 3,4-dichlorophenyl groups (e.g., BTdCPU, NCPdCPU) demonstrate growth inhibition, suggesting the dichlorophenyl moiety is critical for this activity .

Pharmacokinetic and Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Metabolic Stability : The tetrahydrocarbazole’s partially saturated structure may reduce oxidative metabolism compared to fully aromatic systems (e.g., benzo-thiadiazole in BTdCPU) .

Biological Activity

1-(3,4-Dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H19Cl2N2OC_{18}H_{19}Cl_2N_2O, with a molar mass of approximately 361.22 g/mol. The presence of the dichlorophenyl group is significant for its biological activity.

Research indicates that compounds with similar structures often interact with specific biological targets, including receptors and enzymes. The carbazole moiety is known for its ability to modulate neurotransmitter systems, particularly in relation to neuropeptide Y (NPY) receptors.

Receptor Interaction

Studies have shown that derivatives of carbazole ureas can act as antagonists for neuropeptide Y receptors (Y5). For instance, one study identified that certain carbazole ureas exhibit high selectivity towards Y5 receptors while demonstrating minimal mutagenic activity in the Ames test .

Antitumor Activity

The compound has been evaluated for its cytotoxic properties against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence the antiproliferative activity. For example:

CompoundCell LineIC50 (µM)
1HT2923.30
2Jurkat<1000
3A4311.98

The presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects against tumor cells .

Neuroprotective Effects

In addition to its antitumor properties, this compound may exhibit neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells. This aligns with findings on similar carbazole derivatives that have shown potential in treating neurodegenerative diseases .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of carbazole ureas demonstrated that modifications at the 4-position of the phenyl ring significantly increased their potency against various cancer cell lines. The study concluded that compounds with a dichlorophenyl group exhibited superior activity compared to their mono-substituted counterparts .
  • Neuroprotective Studies : Another investigation focused on the neuroprotective properties of related compounds, suggesting that they could mitigate damage in models of neurodegeneration by acting on NPY receptors .

Q & A

Q. Can AI-driven autonomous laboratories accelerate the discovery of analogs with improved pharmacokinetic properties?

  • Methodology : Deploy self-driving labs (e.g., closed-loop systems with robotic liquid handlers) for high-throughput synthesis and ADMET (absorption, distribution, metabolism, excretion, toxicity) screening. Train neural networks on historical data to prioritize candidates with optimal LogP and PSA values .

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